N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic compound. It contains several functional groups and rings, including a pyrroloquinoline ring, a sulfonamide group, and two aromatic rings attached to nitrogen atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the heterocyclic ring, followed by functionalization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrroloquinoline core, with additional functional groups attached. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the heterocyclic ring and the various functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Sulfonamide Hybrids Synthesis and Biological Activity
Sulfonamides, including structures similar to N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been extensively studied for their pharmacological properties. These compounds are part of a class known for antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor activities, among others. The design and development of two-component sulfonamide hybrids have led to considerable advances, incorporating a range of organic compounds to enhance biological activity. Recent research highlights the synthesis of hybrids with coumarin, indole, and quinoline bases, emphasizing their potential in drug discovery and development (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Novel Synthesis Approaches
Innovative synthesis methods for compounds structurally related to this compound have been reported, showcasing the use of dimethyl sulfoxide in green and novel synthesis approaches. These methods yield a variety of N-heterocycle-fused quinoxalines, indicating a broad applicability in creating complex chemical structures with potential biological applications (Xie et al., 2017).
Antimalarial and Antiviral Properties
The exploration of sulfonamides in antimalarial and potential COVID-19 treatments has led to the investigation of specific derivatives, showcasing significant antimalarial activity and promising ADMET properties. These studies provide a foundation for further exploration of sulfonamide derivatives in treating infectious diseases, demonstrating the compound's potential beyond its core chemical properties (Fahim & Ismael, 2021).
Antimicrobial Applications
Research into sulfonamide derivatives has also revealed their potential as antimicrobial agents. The synthesis of new compounds combining quinoline with the sulfonamide moiety has shown high activity against Gram-positive bacteria, underlining the importance of these compounds in developing new antimicrobial strategies (Biointerface Research in Applied Chemistry, 2019).
Safety and Hazards
The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-11-oxo-N-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c27-23-12-11-19-15-22(16-20-13-14-25(23)24(19)20)30(28,29)26(21-9-5-2-6-10-21)17-18-7-3-1-4-8-18/h1-10,15-16H,11-14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGOGJOIGYTVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.